molecular formula C12H13F3N2 B13661670 6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole CAS No. 3671-67-8

6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B13661670
CAS No.: 3671-67-8
M. Wt: 242.24 g/mol
InChI Key: AOWYBSYMYIAJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and dyes. The presence of the tert-butyl and trifluoromethyl groups in this compound enhances its stability and lipophilicity, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with 6-tert-butyl-2-(trifluoromethyl)benzoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to dihydrobenzimidazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydrobenzimidazoles, and various substituted benzimidazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-6-tert-butylphenol: This compound shares the tert-butyl group but lacks the benzimidazole ring and trifluoromethyl group.

    6-tert-Butyl-2,4-xylenol: Similar in having the tert-butyl group but differs in the overall structure and functional groups.

Uniqueness

6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole is unique due to the combination of the benzimidazole ring, tert-butyl group, and trifluoromethyl group. This combination imparts distinct chemical and biological properties, such as enhanced stability, lipophilicity, and bioavailability, making it a valuable compound for various applications.

Properties

CAS No.

3671-67-8

Molecular Formula

C12H13F3N2

Molecular Weight

242.24 g/mol

IUPAC Name

6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C12H13F3N2/c1-11(2,3)7-4-5-8-9(6-7)17-10(16-8)12(13,14)15/h4-6H,1-3H3,(H,16,17)

InChI Key

AOWYBSYMYIAJEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=C(N2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.